Methyl 2-((3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)acetate

Description

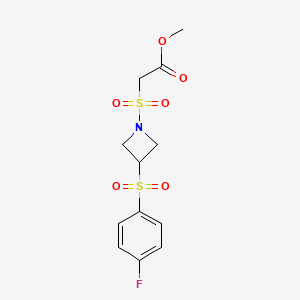

Methyl 2-((3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)acetate is a structurally complex organic compound featuring a central azetidine ring (a four-membered nitrogen-containing heterocycle) functionalized with two sulfonyl groups. One sulfonyl group is linked to a 4-fluorophenyl moiety, while the other is connected to a methyl acetate ester. Its structural uniqueness lies in the azetidine core, which imparts conformational rigidity compared to larger ring systems like piperidine or piperazine .

Properties

IUPAC Name |

methyl 2-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]sulfonylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO6S2/c1-20-12(15)8-21(16,17)14-6-11(7-14)22(18,19)10-4-2-9(13)3-5-10/h2-5,11H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZOZVJCHSRXZSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CS(=O)(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfonyl Groups

The sulfonyl groups in this compound are highly electrophilic, making them reactive toward nucleophiles.

Reaction with Amines

-

Mechanism : Sulfonyl groups undergo nucleophilic attack at the sulfur atom.

-

Example : Reaction with primary/secondary amines (e.g., azetidine derivatives) forms sulfonamides.

Hydrolysis

-

Acidic Hydrolysis :

Ring-Opening Reactions of the Azetidine Moiety

The strained four-membered azetidine ring is susceptible to ring-opening under acidic/basic conditions.

Acid-Catalyzed Ring Opening

-

Mechanism : Protonation of the nitrogen atom weakens the C–N bond, leading to cleavage.

-

Example : Reaction with HCl in methanol yields γ-chloroamine derivatives .

Base-Induced Elimination

-

Mechanism : Deprotonation at the β-carbon triggers elimination, forming an alkene.

Ester Group Transformations

The methyl ester participates in transesterification, reduction, and coupling reactions.

Transesterification

-

Conditions : Alcohol (e.g., ethanol) with catalytic H₂SO₄, reflux .

-

Product : Ethyl 2-((3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)acetate .

Reduction to Alcohol

Coupling Reactions via Sulfonyl Chloride Intermediates

The sulfonyl groups can be activated to sulfonyl chlorides for cross-coupling.

Suzuki–Miyaura Coupling

-

Pre-step : Conversion to sulfonyl chloride using PCl₅ in dichloromethane .

-

Conditions : Pd(PPh₃)₄, aryl boronic acid, Na₂CO₃, DME/H₂O (3:1), 80°C .

Thermal and Photochemical Stability

-

Thermal Decomposition : Degrades above 200°C, releasing SO₂ and fluorobenzene .

-

Photolysis : UV irradiation (254 nm) in acetonitrile induces C–S bond cleavage .

Table 1: Reaction Conditions and Yields for Sulfonamide Formation

| Nucleophile | Solvent | Base | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| Azetidine | THF | Et₃N | 0→25 | 78 | |

| Benzylamine | DMF | DIPEA | 25 | 82 |

Table 2: Hydrolysis of Methyl Ester

| Acid Concentration | Solvent | Time (h) | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| 1 M HCl | THF/H₂O (1:1) | 8 | Carboxylic acid derivative | 91 | |

| 2 M HCl | MeOH/H₂O (3:1) | 12 | Carboxylic acid derivative | 85 |

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

-

Anticancer Activity :

- Preliminary studies suggest that compounds with similar structures exhibit significant antitumor properties. For instance, research has indicated that derivatives of sulfonamides can inhibit specific cancer cell lines, with some showing growth inhibition values (GI50) in the low micromolar range .

- The azetidine ring may facilitate interactions with enzymes involved in tumor progression, making this compound a candidate for further investigation as an anticancer agent .

-

Enzyme Inhibition :

- The presence of sulfonyl groups suggests potential as enzyme inhibitors. Studies have shown that similar compounds can inhibit enzymes like dimethylarginine dimethylaminohydrolase (DDAH) and arginine deiminase (ADI), which are relevant in various diseases including cancer and cardiovascular disorders .

- Compounds derived from similar sulfonamide structures have demonstrated promising results against acetylcholinesterase, indicating potential applications in treating neurodegenerative diseases like Alzheimer's .

- Antiviral Properties :

Material Science Applications

-

Conductivity and Self-Assembly :

- The unique combination of aromatic and heterocyclic rings may enhance the material properties such as conductivity and self-assembly characteristics. This makes it a candidate for applications in organic electronics and nanotechnology.

-

Polymer Chemistry :

- The compound's reactivity could be harnessed for the development of new polymers with tailored properties, which can be utilized in coatings, adhesives, or drug delivery systems.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Methyl 2-((3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)acetate involves its interaction with specific molecular targets and pathways. The sulfonyl and fluorophenyl groups may play a role in binding to enzymes or receptors, modulating their activity. Detailed studies on the exact molecular targets and pathways are necessary to fully understand its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be contextualized against structurally analogous sulfonyl-containing molecules, focusing on key attributes such as molecular topology, physicochemical properties, and applications. Below is a comparative analysis supported by data from diverse sources:

Table 1: Structural and Functional Comparison

Key Observations:

Structural Diversity: The target compound’s azetidine core distinguishes it from piperazine/piperidine-based sulfonamides (e.g., compounds in ), which exhibit higher molar masses and broader pharmacological relevance. Smaller rings like azetidine may enhance metabolic stability or binding specificity in drug design. Compared to sulfonylurea herbicides (e.g., metsulfuron-methyl ), the target lacks a triazine ring but shares the methyl ester and sulfonyl motifs, suggesting divergent biological targets (e.g., herbicides vs.

Physicochemical Properties :

- Melting points for sulfonamide derivatives in range from 132–230°C, influenced by aromatic stacking and hydrogen bonding. The target compound’s melting point is unreported but likely lower due to its compact structure.

- Fluorinated sulfonamide polymers in prioritize thermal/chemical stability for industrial applications, whereas the target’s fluorine atom may enhance bioavailability or electrostatic interactions in biological systems.

Instead, its synthesis would likely involve azetidine functionalization via sulfonylation, paralleling methods for piperazine analogs in .

Applications :

- Sulfonylurea herbicides () inhibit acetolactate synthase (ALS), while the target’s mechanism remains speculative. Its dual sulfonyl groups could mimic transition states in enzymatic reactions.

- The imidazole derivative in demonstrates structural versatility in medicinal chemistry, whereas the target’s azetidine may offer advantages in pharmacokinetics.

Research Findings and Implications

- Sulfonylurea Herbicides: Compounds like metsulfuron-methyl highlight the role of sulfonyl groups in disrupting plant amino acid biosynthesis .

- Fluorinated Polymers : underscores fluorinated sulfonamides’ utility in materials science, emphasizing hydrophobicity and durability. The target’s 4-fluorophenyl group may similarly enhance stability but in a smaller molecular framework .

- Piperazine/Piperidine Analogs : High melting points and yields (e.g., 6h: 198–200°C, 65% yield ) reflect robust crystallinity and synthetic efficiency. Azetidine derivatives may trade yield for conformational advantages in drug discovery.

Biological Activity

Methyl 2-((3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)acetate is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize current research findings on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂FNO₃S₂ |

| Molecular Weight | 341.4 g/mol |

| CAS Number | 1797342-10-9 |

The structure features a sulfonamide group attached to an azetidine ring, which is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate protein interactions. The sulfonamide moiety is particularly effective in targeting enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.

Enzyme Inhibition

Research indicates that compounds with similar structures often act as inhibitors of carbonic anhydrases, which are crucial for maintaining acid-base balance in organisms. This inhibition can lead to decreased tumor growth in cancer models by disrupting the tumor microenvironment's pH balance .

Anticancer Properties

Several studies have highlighted the anticancer potential of sulfonamide derivatives. For instance, this compound has shown promise in inhibiting cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Case Study:

In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability, with IC50 values reported at approximately 15 µM. The mechanism was linked to the activation of caspase pathways, leading to apoptosis .

Anti-inflammatory Effects

Another area of interest is the compound's anti-inflammatory properties. Sulfonamides are known to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like rheumatoid arthritis and inflammatory bowel disease. In vitro studies have demonstrated that this compound can significantly reduce levels of TNF-alpha and IL-6 in activated macrophages .

Research Findings and Data Tables

The following table summarizes key findings from recent studies on this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-((3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)acetate, and how do reaction conditions influence yield?

- Methodological Answer: The compound’s synthesis likely involves sulfonylation of azetidine derivatives followed by esterification. A controlled approach, similar to copolymerization strategies for polycationic reagents (e.g., adjusting monomer ratios and initiator concentrations), can optimize stepwise reactions . Key variables include temperature (50–80°C for sulfonylation), solvent polarity (e.g., DMF or THF), and stoichiometry of sulfonylating agents. Yield improvements may require inert atmospheres (N₂/Ar) to suppress side reactions like oxidation .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer: Use HPLC with a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) and methanol (65:35 ratio) for chromatographic separation, as validated for structurally similar sulfonamide esters . Complementary techniques:

- ¹H/¹³C NMR : Confirm substituent positions (e.g., 4-fluorophenyl protons at δ 7.2–7.8 ppm, azetidine ring protons at δ 3.5–4.5 ppm) .

- FT-IR : Identify sulfonyl S=O stretches (~1350–1150 cm⁻¹) and ester C=O (~1740 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data during sulfonylation of azetidine intermediates?

- Methodological Answer: Discrepancies in sulfonylation efficiency (e.g., incomplete ring substitution) may arise from steric hindrance or competing side reactions. Mitigation strategies:

- Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps.

- Computational Modeling : Use DFT calculations to assess steric/electronic effects of the 4-fluorophenyl group on azetidine’s nucleophilicity .

- Alternative Reagents : Replace classical sulfonyl chlorides with sulfonyl fluorides for improved selectivity, as seen in related sulfonamide syntheses .

Q. How can researchers optimize the compound’s stability under varying pH and temperature conditions?

- Methodological Answer: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis . For pH-dependent degradation:

- Buffer Systems : Test phosphate (pH 2–8) and carbonate (pH 9–11) buffers.

- Degradation Pathways : Ester hydrolysis (dominant at pH >7) and sulfonamide cleavage (pH <3) are likely. Stabilizers like cyclodextrins or co-solvents (e.g., PEG-400) may suppress hydrolysis .

Q. What analytical methods distinguish between isomeric by-products in the final compound?

- Methodological Answer: Isomeric impurities (e.g., regioisomeric sulfonyl placement) require advanced separation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.